REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[CH:4]1([CH2:9][C:10]#[C:11][C:12]#[N:13])[CH2:8][CH2:7][CH2:6][CH2:5]1.CCO>[OH-].[Na+].CCOCC>[CH:4]1([CH2:9][C:10]2[O:3][N:2]=[C:12]([NH2:13])[CH:11]=2)[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
20.3 mmol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
14.9 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16.9 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CC#CC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The cloudy suspension was stirred at rt for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with two 50 mL portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude products were then purified through flash chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)CC1=CC(=NO1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |